molecular formula C17H32O4 B1238838 Monomyristolein CAS No. 56399-71-4

Monomyristolein

Cat. No.: B1238838
CAS No.: 56399-71-4
M. Wt: 300.4 g/mol
InChI Key: ARCRKLOZHGPFFJ-WAYWQWQTSA-N
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Description

Monomyristolein is a nonionic surfactant and a type of monoacylglycerol. It is derived from myristoleic acid, a monounsaturated fatty acid. This compound is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This compound is commonly used in various scientific and industrial applications due to its ability to form stable emulsions and its role in the self-assembly of lipid molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Monomyristolein can be synthesized through the esterification of myristoleic acid with glycerol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction can be represented as follows:

Myristoleic Acid+GlycerolThis compound+Water\text{Myristoleic Acid} + \text{Glycerol} \rightarrow \text{this compound} + \text{Water} Myristoleic Acid+Glycerol→this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors and advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Monomyristolein undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding epoxides and hydroxylated products.

    Reduction: Reduction reactions can convert this compound into saturated monoacylglycerols.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different monoacylglycerol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Epoxides and hydroxylated monoacylglycerols.

    Reduction: Saturated monoacylglycerols.

    Substitution: Various monoacylglycerol derivatives depending on the nucleophile used.

Scientific Research Applications

Monomyristolein has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study lipid self-assembly and phase behavior in aqueous systems.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.

    Medicine: Investigated for its potential in enhancing the bioavailability of poorly soluble drugs.

    Industry: Utilized in the formulation of cosmetics, food products, and pharmaceuticals due to its emulsifying properties.

Mechanism of Action

Monomyristolein exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic molecules. This property enables it to form stable emulsions and facilitate the self-assembly of lipid molecules into various structures such as micelles, liposomes, and bilayers. The molecular targets and pathways involved include interactions with cell membranes and the modulation of membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Monolaurin: Another monoacylglycerol derived from lauric acid.

    Monopalmitolein: Derived from palmitoleic acid.

    Monostearin: Derived from stearic acid.

Uniqueness

Monomyristolein is unique due to its specific fatty acid chain length and degree of unsaturation, which influence its physical properties and behavior in aqueous systems. Compared to other monoacylglycerols, this compound forms more stable emulsions and exhibits distinct phase behavior, making it particularly valuable in applications requiring precise control over lipid self-assembly.

Properties

IUPAC Name

2,3-dihydroxypropyl (Z)-tetradec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h5-6,16,18-19H,2-4,7-15H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCRKLOZHGPFFJ-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56399-71-4
Record name Monomyristolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056399714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of salts on the structural organization of monomyristolein in solution?

A: this compound, a nonionic surfactant, forms lamellar structures in water. Research indicates that the presence of salts can significantly influence the organization of these structures. Specifically, the type of anion present has a more pronounced effect compared to the cation. [] This effect is attributed to the heterogeneous distribution of ions around the this compound molecules, influencing the orientation of water molecules at the interface. []

Q2: How does the molecular structure of water near the surface of this compound change in the presence of salts?

A: Studies utilizing heterodyne-detected vibrational sum frequency generation spectroscopy reveal that water molecules at the this compound surface orient themselves with their hydrogen atoms pointing towards the bulk solution. [] Interestingly, the presence of salts, particularly anions, can enhance this orientation effect. [] This phenomenon is linked to the Hofmeister series and suggests a connection between ion-specific effects and the organization of water molecules at the surfactant interface. []

Q3: What resources are available to researchers interested in studying the phase behavior of this compound?

A: The scientific community has developed detailed temperature-composition phase diagrams for this compound in water. [] This valuable resource helps researchers understand the equilibrium and metastable phases that this compound can adopt under various conditions, facilitating further investigation into its properties and potential applications. []

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